molecular formula C23H21NO8 B289792 tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

Cat. No. B289792
M. Wt: 439.4 g/mol
InChI Key: YMDHZJVASUXZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate, also known as QM-TMQ, is a quinoline derivative that has gained attention in recent years due to its potential applications in various scientific research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Mechanism of Action

The mechanism of action of tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate is not fully understood, but it is believed to involve the interaction of the compound with various biological targets, including enzymes, receptors, and ion channels. tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of various physiological processes, including muscle contraction and cognitive function.
Biochemical and Physiological Effects:
tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to scavenge free radicals, which are highly reactive molecules that can damage cells and tissues, and to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of immune responses. tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has also been found to protect neurons against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and purify, which allows for large-scale production. Another advantage is that it has a high stability and a low toxicity, which makes it suitable for use in biological assays. One limitation is that it has a low solubility in water, which can make it difficult to use in aqueous solutions. Another limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research on tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. One direction is to investigate its potential applications in other scientific research fields, such as catalysis and sensing. Another direction is to explore its mechanism of action and to identify its biological targets. This can lead to the development of new drugs that target these targets and can be used to treat various diseases. Another direction is to optimize its synthesis method to yield higher purity and higher yield of tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate. This can make it more cost-effective and more widely available for scientific research.

Synthesis Methods

The synthesis of tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been achieved through various methods, including the reaction of 2,3-dicyano-5,6-dichlorobenzoquinone with 2,3,5,6-tetramethyl-1,4-benzoquinone in the presence of a catalytic amount of copper(II) acetate, and the reaction of 2,3-dicyano-5,6-dichlorobenzoquinone with 1,2,3,4-tetramethylbenzene in the presence of a catalytic amount of copper(II) acetate. These methods have been optimized to yield high purity and high yield of tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate.

Scientific Research Applications

Tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been found to have potential applications in various scientific research fields, including organic electronics, photovoltaics, and optoelectronics. In organic electronics, tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In photovoltaics, tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been used as a hole-transporting material in perovskite solar cells. In optoelectronics, tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate has been used as a luminescent material in organic light-emitting diodes (OLEDs).

properties

Molecular Formula

C23H21NO8

Molecular Weight

439.4 g/mol

IUPAC Name

tetramethyl 6-phenyl-9aH-quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C23H21NO8/c1-29-20(25)16-15-12-8-11-14(13-9-6-5-7-10-13)24(15)19(23(28)32-4)18(22(27)31-3)17(16)21(26)30-2/h5-12,15H,1-4H3

InChI Key

YMDHZJVASUXZFI-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(N2C1C=CC=C2C3=CC=CC=C3)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C(=C(N2C1C=CC=C2C3=CC=CC=C3)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.